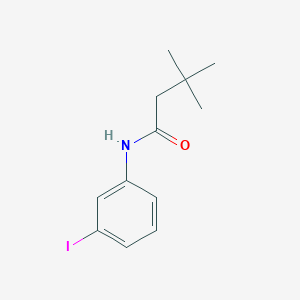![molecular formula C20H17Cl3N2O2 B14905622 2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide is a complex organic compound with a unique structure that includes a methoxy group, a trichloroethyl group, and a naphthylamino group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2,2,2-trichloro-1-(1-naphthylamino)ethanol. This intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trichloroethyl group can be reduced to a dichloroethyl or monochloroethyl group.
Substitution: The naphthylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzoic acid.
Reduction: Formation of 2-methoxy-N-[2,2-dichloro-1-(1-naphthylamino)ethyl]benzamide.
Substitution: Formation of derivatives with different substituents on the naphthylamino group.
Applications De Recherche Scientifique
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trichloroethyl group can also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxy-N-[2,2,2-trichloro-1-(3-naphthylamino)ethyl]benzamide
- 2-Methoxy-N-[2,2,2-trichloro-1-(4-chloro-phenyl)thioureido]ethylbenzamide
- 4-Methoxy-N-[2,2,2-trichloro-1-phenylamino-ethyl]benzamide
Uniqueness
2-Methoxy-N-[2,2,2-trichloro-1-(1-naphthylamino)ethyl]benzamide is unique due to the presence of the 1-naphthylamino group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C20H17Cl3N2O2 |
|---|---|
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H17Cl3N2O2/c1-27-17-12-5-4-10-15(17)18(26)25-19(20(21,22)23)24-16-11-6-8-13-7-2-3-9-14(13)16/h2-12,19,24H,1H3,(H,25,26) |
Clé InChI |
NLXIUIXMDLDORS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14905539.png)
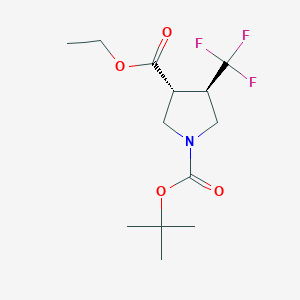
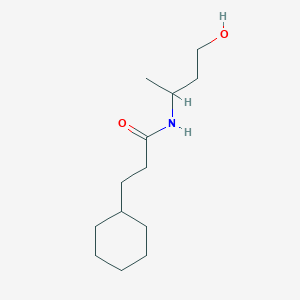
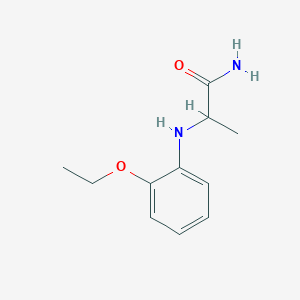
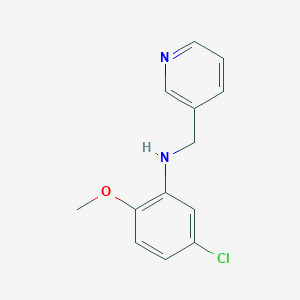
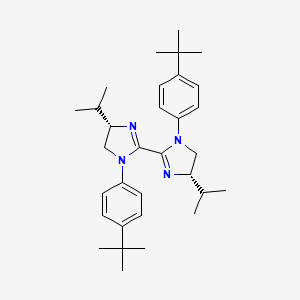
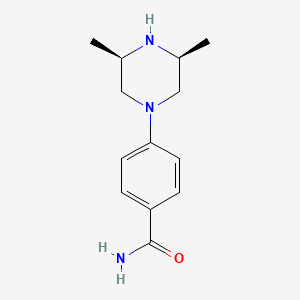
![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)

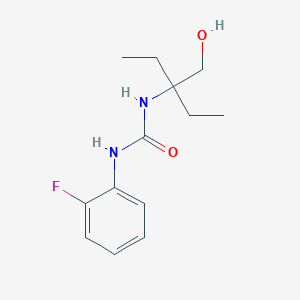
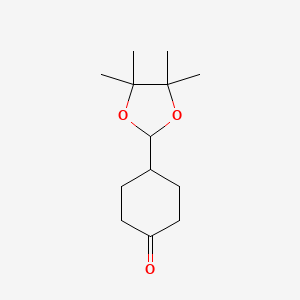

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
